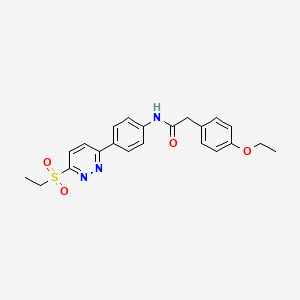

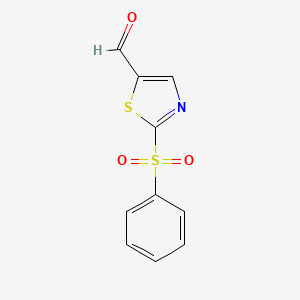

![molecular formula C14H14N4OS B2796139 (E)-(benzyloxy)(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine CAS No. 478245-57-7](/img/structure/B2796139.png)

(E)-(benzyloxy)(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-(Benzyloxy)(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine is a compound of significant interest due to its unique structural framework and potential applications. This molecule combines features from benzyl ether, triazolo[3,2-b][1,3]thiazole, and imine groups, making it a versatile scaffold for diverse chemical reactions and biological interactions.

Mechanism of Action

Target of Action

The compound (E)-(benzyloxy)(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents

Mode of Action

It is known that the triazolothiadiazine core can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bond accepting and donating characteristics .

Biochemical Pathways

Compounds with similar structures have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes are involved in various biochemical pathways, including metabolism and signal transduction.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Compounds with similar structures have been found to have significant cytotoxic activities against various cell lines .

Action Environment

It is known that the stability and activity of similar compounds can be influenced by factors such as temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-(Benzyloxy)(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine typically involves the following steps:

Formation of 1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethanone: : This intermediate is synthesized through cyclization reactions starting from appropriate thiazole and triazole precursors under specific reaction conditions involving temperature and solvent choice.

Benzyloxy Group Introduction: : The benzyloxy group is introduced through the reaction of benzyl alcohol with a suitable intermediate, often involving a dehydration step to form the ether linkage.

Formation of the Imine Group: : Finally, the imine group is formed by reacting the ketone intermediate with an amine under mild acidic or basic conditions to achieve the desired E-configuration.

Industrial Production Methods: Scaling up the synthesis of this compound involves optimizing these steps to ensure high yield and purity while maintaining cost-effectiveness. This includes refining reaction conditions, such as temperature control, solvent recycling, and minimizing by-products through efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: (E)-(Benzyloxy)(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine undergoes various types of reactions:

Oxidation: : Conversion of the benzylic position can lead to the formation of corresponding aldehydes or acids, depending on the oxidizing agents and conditions.

Reduction: : Reduction of the imine group to yield the corresponding amine is possible under catalytic hydrogenation or with reducing agents like sodium borohydride.

Substitution: : Electrophilic aromatic substitution on the benzene ring allows for introducing various substituents, influencing the compound's electronic and steric properties.

Oxidation: : Agents such as potassium permanganate or chromium trioxide.

Reduction: : Catalysts like palladium on carbon or reagents such as lithium aluminum hydride.

Substitution: : Various electrophiles and Lewis acids to facilitate aromatic substitution.

Oxidation leads to aldehydes or carboxylic acids.

Reduction yields primary or secondary amines.

Substitution introduces functional groups like halides, nitro groups, or alkyl chains.

Scientific Research Applications

Chemistry:

Building Block: : Used as a starting material for synthesizing more complex molecules due to its reactive functional groups.

Catalysts: : The unique structural motif can serve as ligands in catalytic processes.

Drug Development: : Structural similarity to biologically active compounds makes it a candidate for developing pharmaceuticals targeting various diseases.

Biomolecular Interactions: : Studied for its ability to interact with enzymes and receptors, potentially influencing metabolic pathways.

Material Science: : Exploration in the field of organic electronics and as a component in the synthesis of novel polymers.

Comparison with Similar Compounds

(E)-(Benzyloxy)(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine stands out due to its unique combination of functional groups and structural features:

Similar Compounds:(Z)-isomer: : Different spatial arrangement of the imine group leads to distinct chemical and biological properties.

Benzyl ether derivatives: : Share the benzyloxy group but differ in the remaining structure, influencing reactivity and applications.

Triazolo[3,2-b][1,3]thiazole derivatives: : Similar core structure but varied functional groups alter their overall utility in chemical and biological contexts.

Properties

IUPAC Name |

(E)-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-N-phenylmethoxyethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4OS/c1-10(17-19-8-12-6-4-3-5-7-12)13-11(2)18-14(20-13)15-9-16-18/h3-7,9H,8H2,1-2H3/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHRTWULOJJUPC-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NN12)C(=NOCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=NC=NN12)/C(=N/OCC3=CC=CC=C3)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

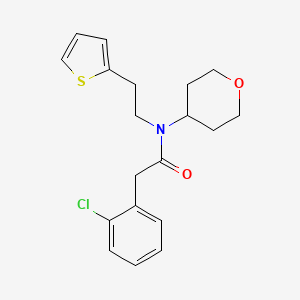

![N-{[4-(2-methoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2796061.png)

![Butyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate](/img/structure/B2796066.png)

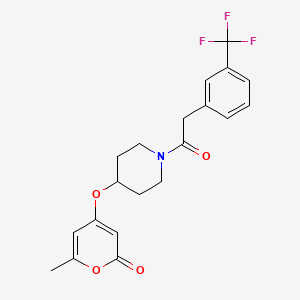

![4,6-bis(pyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine hydrochloride](/img/structure/B2796067.png)

![3-(4-bromophenyl)-1-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2796068.png)

![4-Ethynyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2796071.png)

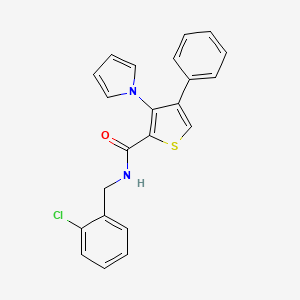

![methyl (4-(N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2796073.png)